3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione
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Overview
Description
3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[44]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the hydroxy and oxo groups via oxidation reactions.
- Acetylation and subsequent functionalization of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
- 4-Hydroxy-2-quinolones
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
Uniqueness
3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[44]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C19H25N3O5S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[2-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C19H25N3O5S/c1-12-9-15(13(2)22(12)14-5-8-28(26,27)11-14)16(23)10-21-17(24)19(20-18(21)25)6-3-4-7-19/h9,14H,3-8,10-11H2,1-2H3,(H,20,25) |
InChI Key |
OCXZVNUFGYFIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)CN3C(=O)C4(CCCC4)NC3=O |
Origin of Product |
United States |
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